3-Amino-2-methylamino-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(methylamino)propanoic acid can be achieved through various methods. One common approach involves the reaction of 3-aminopropanoic acid with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-amino-2-(methylamino)propanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
3-amino-2-(methylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological systems, particularly its neurotoxic effects.
Industry: It is used in the production of various chemical products and as a research tool in neurotoxicology.
Wirkmechanismus
The mechanism of action of 3-amino-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as an excitotoxin, overstimulating neurons and leading to cell death . This excitotoxicity is primarily mediated through the overactivation of glutamate receptors, which can result in neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(methylamino)propanoic acid
- 4-(methylamino)butanoic acid
- 2-methyl-3-(methylamino)propanoic acid hydrochloride
Uniqueness
3-amino-2-(methylamino)propanoic acid is unique due to its dual amino groups, which confer distinct chemical properties and biological activities. Its neurotoxic potential sets it apart from other similar compounds, making it a subject of intense research .
Eigenschaften
CAS-Nummer |
147634-96-6 |
---|---|
Molekularformel |
C4H10N2O2 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
3-amino-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-6-3(2-5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8) |
InChI-Schlüssel |
LYESEIVAYITDEH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.